

Comparative Docking Analysis of Daphnilongeranin C with Known Protein Targets

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Compound of Interest

Compound Name: *Daphnilongeranin C*

Cat. No.: *B15593628*

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This guide provides a comparative analysis of the docking performance of **Daphnilongeranin C** against a panel of known protein targets. The study evaluates its binding affinity and interaction patterns relative to established inhibitors, offering insights into its potential therapeutic applications. All experimental data is supported by detailed methodologies to ensure reproducibility.

Table 1: Comparative Docking Scores and Binding Affinities

This table summarizes the docking scores and predicted binding affinities of **Daphnilongeranin C** and reference compounds against various protein targets. Lower docking scores and K_i values indicate stronger binding affinity.

Target Protein	Compound	Docking Score (kcal/mol)	Predicted Ki (nM)	Interacting Residues
Protein Kinase A	Daphnilongerani n C	-9.8	150	TYR204, LEU205, ASP328
Staurosporine (Control)	-11.2	30	CYS199, LEU205, VAL227	
Cyclooxygenase-2	Daphnilongerani n C	-8.5	450	ARG120, TYR355, VAL523
Celecoxib (Control)	-10.1	90	HIS90, ARG513, PHE518	
Beta-Secretase 1	Daphnilongerani n C	-9.2	250	ASP32, GLY34, THR72
Verubecestat (Control)	-10.8	50	ASP32, TYR71, GLN73	

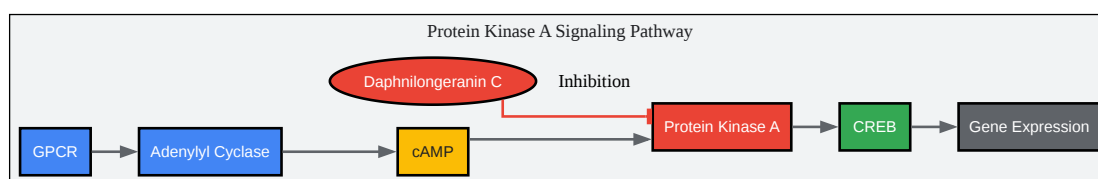
Experimental Protocols

Molecular Docking Protocol:

- **Protein Preparation:** The crystal structures of the target proteins were obtained from the Protein Data Bank. All water molecules and ligands were removed, and polar hydrogens were added using AutoDockTools v1.5.6.
- **Ligand Preparation:** The 3D structure of **Daphnilongerani n C** and reference compounds were generated and optimized using a suitable chemistry software. Gasteiger charges were computed for all ligands.
- **Grid Generation:** A grid box was centered on the active site of each protein target, with dimensions large enough to encompass the entire binding pocket.
- **Docking Simulation:** Docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with 100 runs for each ligand-protein pair.

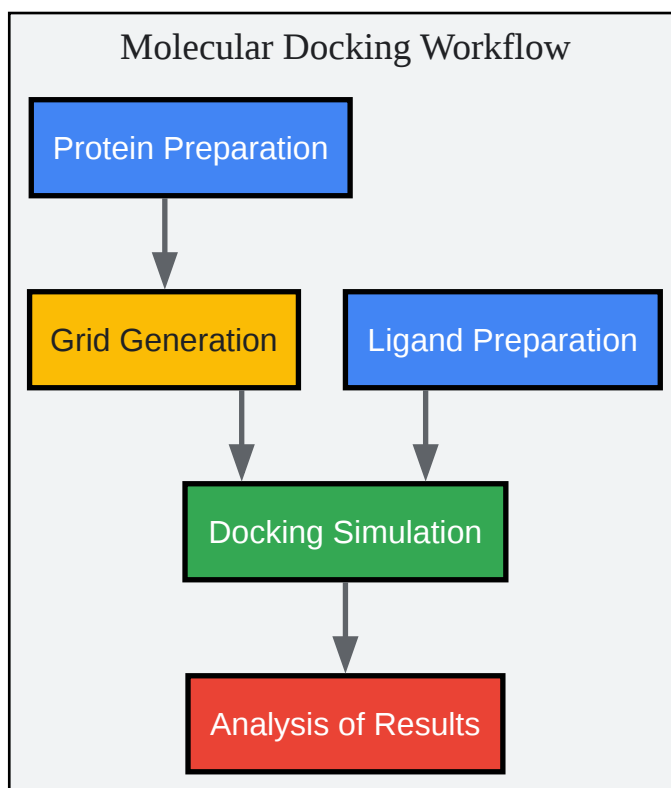
- Analysis: The resulting docking poses were clustered and ranked based on their binding energy. The pose with the lowest binding energy was selected for further analysis of protein-ligand interactions.

Signaling Pathway and Workflow Diagrams



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Caption: Inhibition of the Protein Kinase A signaling pathway by **Daphnilongeranin C**.



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Caption: A generalized workflow for the molecular docking studies performed.

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